molecular formula C20H24N2O3S B2526605 N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide CAS No. 1223875-69-1

N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide

Cat. No. B2526605
CAS RN: 1223875-69-1
M. Wt: 372.48
InChI Key: ZOAJNZILHDWAEF-UHFFFAOYSA-N
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Description

The compound "N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide" is a structurally complex molecule that appears to be related to a family of acetamide derivatives with potential biological activity. While the specific compound is not directly studied in the provided papers, the papers do offer insights into similar compounds that can help us understand the likely characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds is discussed in paper , where a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized with various substitutions. These compounds were evaluated as opioid kappa agonists, indicating a methodical approach to modifying the chemical structure to achieve desired biological effects. Although the exact synthesis of "N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

Papers , , and provide detailed insights into the molecular structure of related acetamide derivatives. The structural parameters, electron behavior, and wave function properties of these compounds were investigated using computational tools such as Gaussian 16 and Density Functional Theory (DFT) . Conformational studies in papers and reveal the existence of different conformers in the gas phase and how these conformers are influenced by solvation effects. These studies suggest that "N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide" would also exhibit a complex conformational landscape that could be influenced by its environment.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of the specific compound . However, the molecular docking study in paper and the spectroscopic analyses in papers and suggest that these acetamide derivatives can interact with biological targets and may undergo specific reactions in biological systems or under certain experimental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide derivatives are explored through various computational and spectroscopic methods in the papers. Paper discusses the optimized geometrical properties, electron localization functions, and intermolecular interaction analysis in polar aprotic liquids. The vibrational spectroscopic assignments are determined by quantum computation, which could be relevant to understanding the physical properties of "N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide" . Papers and provide insights into the stability of different conformers and how solvent polarity affects their populations, which would be important for understanding the solubility and reactivity of the compound.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has demonstrated the potential of synthesized acetamide derivatives for anticancer, anti-inflammatory, and analgesic applications. A study by Rani et al. (2014) focused on developing new chemical entities, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing promising results against breast cancer and neuroblastoma cells, alongside anti-inflammatory and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Structure Analysis

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by Sharma et al. (2018) highlights the process of creating compounds with potential anticancer properties, targeting specific receptors like the VEGFr receptor, indicative of the broader applicability of acetamide derivatives in drug design and development (Sharma et al., 2018).

Development of Molecular Probes

Diwu et al. (1997) discussed the synthesis of fluorescent solvatochromic dyes, focusing on compounds with a "push-pull" electron transfer system, which can be utilized as sensitive fluorescent molecular probes for studying various biological events and processes. This research underlines the role of acetamide derivatives in creating tools for biological research, enhancing our understanding of cellular and molecular dynamics (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

properties

IUPAC Name

N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-22(17(3)23)15-19-7-5-6-8-20(19)21-26(24,25)14-13-18-11-9-16(2)10-12-18/h5-14,21H,4,15H2,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJNZILHDWAEF-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1NS(=O)(=O)C=CC2=CC=C(C=C2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1NS(=O)(=O)/C=C/C2=CC=C(C=C2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-({2-[2-(4-methylphenyl)ethenesulfonamido]phenyl}methyl)acetamide

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